molecular formula C14H22O3 B12538651 11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol CAS No. 656835-23-3

11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol

Cat. No.: B12538651
CAS No.: 656835-23-3
M. Wt: 238.32 g/mol
InChI Key: RAYMBHYTVYYOTR-UHFFFAOYSA-N
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Description

11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol: is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a dioxane ring and a cyclohexene ring, with an ethenyl group and a hydroxyl group attached. The presence of these functional groups and the spirocyclic framework makes this compound of interest in various fields of chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a dioxane derivative and a cyclohexene derivative. This step often requires the use of a strong acid catalyst to facilitate the cyclization process.

    Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a vinyl halide reacts with the spirocyclic core in the presence of a palladium catalyst and a base.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, typically using an oxidizing agent such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions with catalysts like palladium on carbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an ethyl-substituted spirocyclic compound.

    Substitution: Formation of various substituted spirocyclic derivatives.

Scientific Research Applications

11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and functional groups.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol involves its interaction with molecular targets such as enzymes or receptors. The ethenyl group and hydroxyl group can participate in various biochemical reactions, leading to the modulation of biological pathways. The spirocyclic structure may also contribute to the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 8-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-7-en-10-ol
  • 2,4-Dioxaspiro[5.6]dodec-10-en-9-ol

Uniqueness

11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol is unique due to its specific spirocyclic structure and the presence of both an ethenyl group and a hydroxyl group. These features distinguish it from other similar compounds and contribute to its distinct chemical and biological properties.

Properties

CAS No.

656835-23-3

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

8-ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-8-en-10-ol

InChI

InChI=1S/C14H22O3/c1-4-11-7-12(15)5-6-14(8-11)9-16-13(2,3)17-10-14/h4,7,12,15H,1,5-6,8-10H2,2-3H3

InChI Key

RAYMBHYTVYYOTR-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC2(CCC(C=C(C2)C=C)O)CO1)C

Origin of Product

United States

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